4'-n-Butoxy-3'-chloro-2,2,2-trifluoroacetophenone

Beschreibung

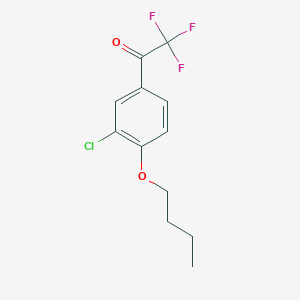

4'-n-Butoxy-3'-chloro-2,2,2-trifluoroacetophenone is a halogenated trifluoroacetophenone derivative characterized by a trifluoromethyl ketone group attached to a benzene ring substituted with a chlorine atom at the 3' position and an n-butoxy group at the 4' position. Its molecular formula is C₁₂H₁₂ClF₃O₂, with a molecular weight of 280.67 g/mol.

The n-butoxy group enhances lipophilicity, which may influence solubility in organic solvents and reactivity in polymerization or substitution reactions. The electron-withdrawing trifluoromethyl and chloro groups contribute to its electronic profile, making it a candidate for specialized organic synthesis or material science applications .

Eigenschaften

IUPAC Name |

1-(4-butoxy-3-chlorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClF3O2/c1-2-3-6-18-10-5-4-8(7-9(10)13)11(17)12(14,15)16/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONONKGNOKHAIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501211378 | |

| Record name | Ethanone, 1-(4-butoxy-3-chlorophenyl)-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501211378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443311-73-6 | |

| Record name | Ethanone, 1-(4-butoxy-3-chlorophenyl)-2,2,2-trifluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443311-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(4-butoxy-3-chlorophenyl)-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501211378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 4’-n-Butoxy-3’-chloro-2,2,2-trifluoroacetophenone typically involves the following steps:

Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the reaction of 4-chloroacetophenone with trifluoroacetic anhydride in the presence of a base to introduce the trifluoromethyl group.

Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Analyse Chemischer Reaktionen

4’-n-Butoxy-3’-chloro-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents like ethanol or acetonitrile.

Major Products: The major products formed from these reactions include substituted acetophenones, alcohols, and carboxylic acids.

Wissenschaftliche Forschungsanwendungen

4’-n-Butoxy-3’-chloro-2,2,2-trifluoroacetophenone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4’-n-Butoxy-3’-chloro-2,2,2-trifluoroacetophenone involves its interaction with various molecular targets:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 4'-n-Butoxy-3'-chloro-2,2,2-trifluoroacetophenone, differing in substituents or functional groups:

Key Comparative Insights

Electronic Effects :

- The trifluoromethyl group is strongly electron-withdrawing, reducing electron density on the aromatic ring. Substituents like chloro (σₚ = 0.23) and bromo (σₚ = 0.26) further enhance this effect, directing electrophilic attacks to specific positions .

- The n-butoxy group (σₚ = -0.32) is electron-donating via resonance, creating a unique electronic interplay that may stabilize charge-transfer complexes or modulate reaction pathways compared to purely electron-withdrawing substituents .

Synthesis and Stability: this compound’s discontinued status contrasts with the commercial availability of simpler analogs like 4'-chloro-2,2,2-trifluoroacetophenone. This suggests challenges in introducing both bulky (butoxy) and electron-withdrawing (Cl) groups simultaneously . Friedel-Crafts acylation is a common route for trifluoroacetophenones, but steric hindrance from the butoxy group may require optimized catalysts or solvents .

Applications: Polymer Science: 2,2,2-Trifluoroacetophenone derivatives are used in fluoropolymer synthesis for gas-separation membranes. The n-butoxy group in the target compound could improve membrane flexibility but may reduce thermal stability compared to methyl or chloro analogs . Organic Synthesis: Chloro-substituted trifluoroacetophenones serve as precursors for difluorocarbene reagents (e.g., in aryl ether formation). The butoxy variant’s bulkiness might limit its utility in such reactions .

Data Table: Physical and Chemical Properties

| Property | This compound | 4'-Chloro-2,2,2-trifluoroacetophenone | 4'-N-Butyl-2,2,2-trifluoroacetophenone |

|---|---|---|---|

| Melting Point | Not reported | 34–36°C (TCI America) | Not reported |

| Solubility | Likely soluble in DCM, THF, ethanol | Soluble in ethanol, ether | Soluble in nonpolar solvents |

| LogP (estimated) | ~3.5 (high lipophilicity) | ~2.8 | ~3.2 |

| Stability | Discontinued; potential hydrolysis sensitivity | Stable under inert conditions | Stable |

Research Findings

- Computational Studies: DFT calculations on 2,2,2-trifluoroacetophenone analogs reveal that electron-withdrawing groups lower the energy of frontier molecular orbitals, enhancing electrophilicity. The butoxy group’s electron-donating nature may counteract this, reducing reactivity in nucleophilic additions compared to chloro or bromo derivatives .

- Safety Profiles: 4'-Chloro-3'-methyl-2,2,2-trifluoroacetophenone’s safety data sheet (SDS) highlights hazards such as skin irritation (GHS Category 2), suggesting similar risks for the target compound due to shared halogenated groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.